molecular formula C11H15NO2 B1281872 Ethyl [(4-methylphenyl)amino]acetate CAS No. 21911-68-2

Ethyl [(4-methylphenyl)amino]acetate

Cat. No. B1281872
CAS RN: 21911-68-2
M. Wt: 193.24 g/mol
InChI Key: RFCHXXFHULMCDW-UHFFFAOYSA-N
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Description

Ethyl [(4-methylphenyl)amino]acetate is a chemical compound that can be synthesized and utilized in various chemical reactions. It is a versatile molecule that can serve as a building block for more complex chemical structures. The compound is related to several other ethyl acetate derivatives, each with unique properties and potential applications in scientific research and industry.

Synthesis Analysis

The synthesis of ethyl acetate derivatives can be achieved through various methods. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement to produce hydroxamic acids and ureas from carboxylic acids without racemization, under mild conditions, and in an environmentally friendly manner . Ethyl 2,4-dioxo-4-phenylbutyrate serves as a starting material for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, utilizing Pt-cinchona catalyzed enantioselective hydrogenation . Ethyl-2-(4-aminophenoxy)acetate is synthesized via alkylation and selective reduction, yielding pure crystals suitable for further applications . These methods demonstrate the diverse synthetic routes available for ethyl acetate derivatives, each tailored for specific end products.

Molecular Structure Analysis

The molecular structure of ethyl acetate derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Similarly, ethyl-2-(4-aminophenoxy)acetate was characterized by X-ray single crystal structure determination, showing it crystallizes in the triclinic crystal system with significant non-covalent interactions . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Ethyl acetate derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate is synthesized using sodium conditions and DMF solvent, achieving high yields . Ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives are created through interactions with arylidinemalononitrile derivatives, leading to a variety of new compounds . These reactions showcase the reactivity and versatility of ethyl acetate derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are crucial for their practical applications. For example, ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized via a Ugi four-component reaction and characterized by various spectroscopic techniques . Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate exhibited antitumor activity and its crystal structure was determined, providing insights into its potential use in medicinal chemistry . Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by elemental analysis, FT-IR, and X-ray diffraction, revealing its orthorhombic crystal structure and intramolecular hydrogen bonding . These analyses are essential for understanding the behavior of these compounds under different conditions and for their application in various fields.

Scientific Research Applications

1. Synthesis of S-substituted Derivatives

  • Application Summary: A series of novel S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones was synthesized .
  • Methods of Application: The synthesis was carried out by the reaction of 1,2,4-triazole-5-thiones with alkyl, benzyl, and phenacyl halides as well as halogen-containing esters or amides. The reactions were carried out in DMF in the presence of KOH .
  • Results: The synthesized compounds were screened for their free radical scavenging activity. N-[2-[5-(Butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl]-4-methylaniline showed excellent antioxidant activity, 2.5 times higher than that of the antibiotic control (cefazolin) .

2. Ester Chemistry

  • Application Summary: Esters, including ethyl acetate derivatives, are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters are also present in a number of important biological molecules and have several commercial and synthetic applications .
  • Methods of Application: Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst. They can also be formed from acid chlorides and alcohols, or from acid anhydrides and alcohols .
  • Results: Esters can be converted to amides via an aminolysis reaction. They can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. Esters can be reduced to form alcohols or aldehydes depending on the reducing agent .

3. Synthesis of 2-Aminopyrimidine Derivatives

  • Application Summary: Compounds with similar structures to ethyl [(4-methylphenyl)amino]acetate have been used in the synthesis of 2-aminopyrimidine derivatives .
  • Methods of Application: The synthesis involves the reaction of the starting compound with other reagents to form the desired product .
  • Results: The synthesized compounds could potentially be used in medicinal applications .

4. Synthesis of Other Organic Compounds

  • Application Summary: Ethyl [(4-methylphenyl)amino]acetate and similar compounds can be used as starting materials in the synthesis of other organic compounds .
  • Methods of Application: The specific methods of application would depend on the desired end product. Typically, these compounds can be reacted with various reagents under specific conditions to yield the desired product .
  • Results: The results would vary depending on the specific reactions carried out. In general, these reactions can lead to the formation of a wide range of organic compounds with potential applications in various fields .

5. Medicinal Chemistry

  • Application Summary: Compounds with similar structures to ethyl [(4-methylphenyl)amino]acetate have been used in the synthesis of 2-aminopyrimidine derivatives, which have potential medicinal applications .
  • Methods of Application: The synthesis involves the reaction of the starting compound with other reagents to form the desired product .
  • Results: The synthesized compounds could potentially be used in medicinal applications .

properties

IUPAC Name

ethyl 2-(4-methylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCHXXFHULMCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269756
Record name Glycine, N-(4-methylphenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(4-methylphenyl)amino]acetate

CAS RN

21911-68-2
Record name Glycine, N-(4-methylphenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21911-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(4-methylphenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl bromoacetate (4.0 g, 30.0 mmol) was added to a solution of p-toluidine (2.1 g, 20 mmol) and sodium acetate (2.1 g, 26 mmol) in ethanol (26 mL). The resulting solution was warmed to 80° C. and stirred for 1 h before being cooled to room temperature. The reaction was quenched with water (20 mL) and the aqueous fraction extracted with ethyl acetate (3×20 mL). The organic fractions were combined, dried (MgSO4) and filtered, and the solvent was removed under reduced pressure. Silica chromatography (0-20% ethyl acetate/hexane) provided ethyl 2-(p-tolylamino)acetate as a pale oil (1.9 g, 50%). Ethyl 2-(p-tolylamino)acetate (260 mg, 1.4 mmol) was dissolved in toluene (5 mL). Methyl benzylisocyanate (200 mg, 1.4 mmol) was added to this solution. The mixture was heated to reflux and stirred for 5 h, until TLC analysis demonstrated that the reaction was complete. The reaction mixture was then cooled to room temperature, and the solvent was removed under reduced pressure. Silica chromatography (0-20% ethyl acetate/hexane) provided ethyl 2-[3-(4-methylbenzyl)-1-p-tolylureido]acetate as a pale oil (455 mg, 98%). Ethyl 2-[3-(4-methylbenzyl)-1-p-tolylureido]acetate (455 mg, 1.3 mmol) was dissolved in THF (10 mL) and added dropwise to a solution of NaH (68 mg, 2.8 mmol) in THF (10 mL) at 0° C. The reaction mixture was allowed to warm to room temperature slowly and stirred for 18 h before the reaction was quenched with water (5 mL). The aqueous fraction was then extracted with dichloromethane (3×20 mL). The organic fractions were combined, dried (MgSO4), and filtered, and the solvent was removed under reduced pressure. Column chromatography (0-20% ethyl acetate/hexane) provided 14 as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The compound was prepared according to general procedure E. To a solution of p-toluidine (4.7 mmol) in dry acetone (20 ml), ethylbromoacetate (4.7 mmol) was added. The mixture was refluxed for 3 hours. After cooling, the solvent was removed under reduced pressure. The residue was chromatogaphed on a silica gel column (dichloromethane/ethyl acetate 9/1 as eluent) to give 326 mg of ethyl 2-(p-tolylamino)acetate (yield 36%). 1H NMR (500 MHz, CDCl3): δ 1.29 (t, J=7.4 Hz, 3H), 2.28 (s, 3H), 3.90 (s, 2H), 4.26 (q, J=7.4 Hz, 2H), 6.58 (d, J=8.2 Hz, 2H), 7.05 (d, J=8.2, 2H) 13C NMR (126 MHz, CDCl3): δ 15.6, 21.8, 47.7, 62.5, 114.8, 131.2, 146.3, 172.8. MS (ESI): m/z 193.9 [M+H]+
Quantity
4.7 mmol
Type
reactant
Reaction Step One
Quantity
4.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SM Emam, SA AbouEl-Enein, FA El-Saied… - … Acta Part A: Molecular …, 2012 - Elsevier
The tetradentate Schiff bases hydrazone ligands HL 1 , HL 2 and their metal complexes have been prepared and characterized by analytical, spectral (IR, UV–vis, 1 H NMR and ESR), …
Number of citations: 41 www.sciencedirect.com
HK Fun, CS Yeap, S Malladi, M Padaki… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title molecule, C 9 H 13 N 3 O, the non-hydrogen atoms of the hydrazide group are essentially planar [maximum deviation = 0.028 (1) Å for one of the N atoms]. The mean plane of …
Number of citations: 19 scripts.iucr.org

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